molecular formula C20H23N3 B14379067 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole CAS No. 88368-38-1

4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole

Cat. No.: B14379067
CAS No.: 88368-38-1
M. Wt: 305.4 g/mol
InChI Key: TUQPBLSYCWMMGR-UHFFFAOYSA-N
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Description

4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is a complex heterocyclic compound that belongs to the class of pyrimido[5,4-c]carbazoles. These compounds are characterized by their fused ring structure, which includes both pyrimidine and carbazole moieties. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a butyl-substituted carbazole with an ethyl-substituted pyrimidine derivative can lead to the formation of the desired compound through a series of condensation and cyclization reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole has several scientific research applications:

    Chemistry: The compound is studied for its unique structural properties and reactivity, contributing to the development of new synthetic methodologies and materials.

    Biology: Its potential biological activities, such as antimicrobial or anticancer properties, are of interest for drug discovery and development.

    Medicine: Research into its pharmacological effects could lead to new therapeutic agents for various diseases.

    Industry: The compound’s properties may be exploited in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[5,4-c]carbazoles and related heterocyclic systems, such as pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines .

Uniqueness

4-Butyl-7-ethyl-4,7-dihydro-1H-pyrimido[5,4-c]carbazole is unique due to its specific substitution pattern and the combination of butyl and ethyl groups, which influence its chemical and physical properties

Properties

CAS No.

88368-38-1

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

4-butyl-7-ethyl-1,4-dihydropyrimido[5,4-c]carbazole

InChI

InChI=1S/C20H23N3/c1-3-5-9-16-14-11-12-18-19(20(14)22-13-21-16)15-8-6-7-10-17(15)23(18)4-2/h6-8,10-13,16H,3-5,9H2,1-2H3,(H,21,22)

InChI Key

TUQPBLSYCWMMGR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1C2=C(C3=C(C=C2)N(C4=CC=CC=C43)CC)NC=N1

Origin of Product

United States

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